molecular formula C11H9BrF4 B13477203 4-Bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene

4-Bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene

Cat. No.: B13477203
M. Wt: 297.09 g/mol
InChI Key: SMORCKSVKJNQGE-UHFFFAOYSA-N
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Description

4-Bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene is an organic compound with the molecular formula C10H7BrF4 It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a trifluoromethylcyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Suzuki-Miyaura coupling, the product is typically a biaryl compound with the trifluoromethylcyclobutyl group retained on the benzene ring .

Mechanism of Action

The mechanism by which 4-Bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene exerts its effects depends on the specific reactions it undergoes. In the context of the Suzuki-Miyaura coupling, the mechanism involves the following steps :

    Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond, forming a palladium-bromide complex.

    Transmetalation: The boronic acid transfers its organic group to the palladium center, replacing the bromide.

    Reductive Elimination: The palladium catalyst facilitates the formation of a new carbon-carbon bond, releasing the final product and regenerating the catalyst.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene is unique due to the presence of the trifluoromethylcyclobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.

Properties

Molecular Formula

C11H9BrF4

Molecular Weight

297.09 g/mol

IUPAC Name

4-bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene

InChI

InChI=1S/C11H9BrF4/c12-7-2-3-9(13)8(6-7)10(4-1-5-10)11(14,15)16/h2-3,6H,1,4-5H2

InChI Key

SMORCKSVKJNQGE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=C(C=CC(=C2)Br)F)C(F)(F)F

Origin of Product

United States

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